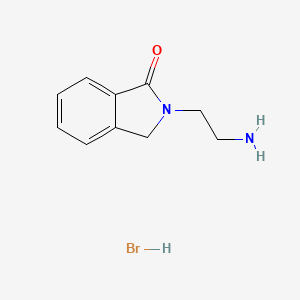

2-(2-Aminoethyl)isoindolin-1-one hydrobromide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis pathway for 2-(2-Aminoethyl)isoindolin-1-one hydrobromide involves the reaction of isoindolin-1-one with 2-aminoethanol in the presence of hydrobromic acid. The product is isolated by filtration and washed with a suitable solvent such as diethyl ether or acetone. The product is dried under vacuum to obtain this compound as a white solid.

Molecular Structure Analysis

The molecular formula of this compound is C10H13BrN2O. The molecular weight is 257.13 g/mol. The InChI Key is HNFVLLVQLAPPBA-UHFFFAOYSA-N.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a high affinity for metal ions, a low pKa, and a low melting point.

Wissenschaftliche Forschungsanwendungen

Overview

2-(2-Aminoethyl)isoindolin-1-one hydrobromide is a chemical compound of interest within various fields of scientific research. However, it appears that there is limited direct information available specifically addressing this compound within the provided literature search. Nonetheless, we can explore related compounds and broader contexts where similar chemical structures are involved, shedding light on potential research applications and methodologies relevant to this compound.

Pharmacological Properties and Therapeutic Efficacy

One related area of study involves the pharmacological properties and therapeutic efficacy of compounds like Rimiterol, which is a selective β2-adrenoreceptor agonist. Rimiterol, chemically distinct but within a similar sphere of biochemical activity, offers insights into how structural analogs like this compound might be studied for their pharmacodynamic and pharmacokinetic properties. The research on Rimiterol demonstrates the importance of understanding the metabolic pathways, therapeutic potentials, and side effects of such compounds (Pinder, Brogden, Speight, & Avery, 2012).

Isoquinoline Derivatives in Therapeutics

Isoquinoline derivatives represent a broad category of compounds with varied pharmacological importance, including anti-fungal, anti-Parkinsonism, anti-tubercular, and anti-tumor activities. The pharmacological importance of isoquinoline derivatives in modern therapeutics emphasizes the significance of exploring the activities of related compounds, such as this compound, to uncover potential therapeutic applications (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).

Analytical Methods in Antioxidant Activity

The study of antioxidants and their analytical determination methods is crucial in food engineering, medicine, and pharmacy. Understanding these methods could provide a framework for assessing the antioxidant potential of this compound, exploring its applicability in combating oxidative stress-related diseases (Munteanu & Apetrei, 2021).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of “2-(2-Aminoethyl)isoindolin-1-one hydrobromide” is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .

Mode of Action

“this compound” interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues . This interaction results in high binding affinity, which is a key factor in its inhibitory action .

Biochemical Pathways

The compound’s interaction with CDK7 affects the cell cycle regulation pathway. By inhibiting CDK7, the compound disrupts the normal progression of the cell cycle, which can lead to the death of cancer cells .

Result of Action

The inhibition of CDK7 by “this compound” can lead to the disruption of the cell cycle, resulting in the death of cancer cells . This makes it a potential candidate for anti-cancer action .

Biochemische Analyse

Biochemical Properties

2-(2-Aminoethyl)isoindolin-1-one hydrobromide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . The compound’s aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with various biomolecules, facilitating its role in biochemical processes.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration usedFor example, it may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity . This binding can lead to conformational changes in the enzyme, affecting its catalytic efficiency. Furthermore, the compound can interact with DNA or RNA, influencing gene expression by modulating the binding of transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effective use in experiments. Over time, the compound may undergo hydrolysis or other degradation processes, which can affect its activity and potency . Long-term studies have shown that the compound can have sustained effects on cellular function, with changes in cell signaling and gene expression observed over extended periods of exposure.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Toxicity studies have indicated that very high doses can cause adverse effects, including cellular damage and disruption of normal metabolic processes. It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. This can have downstream effects on cellular energy balance and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, with higher concentrations in specific tissues or organelles leading to more pronounced effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For example, localization to the nucleus may enhance its ability to modulate gene expression, while distribution to the mitochondria could impact cellular metabolism and energy production.

Eigenschaften

IUPAC Name |

2-(2-aminoethyl)-3H-isoindol-1-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.BrH/c11-5-6-12-7-8-3-1-2-4-9(8)10(12)13;/h1-4H,5-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFVLLVQLAPPBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride](/img/structure/B1448414.png)

![[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1448418.png)